molecular formula C6H8N2O3 B3379751 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 17245-63-5

1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B3379751
CAS No.: 17245-63-5
M. Wt: 156.14 g/mol
InChI Key: KEJXACDCOMURLL-UHFFFAOYSA-N
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Description

“1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is an organic compound . It is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H4N2O3 . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

This compound is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 128.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Analytical Chemistry Applications

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid and its derivatives have significant applications in analytical chemistry. For instance, Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides, which led to the development of efficient gas chromatographic methods for analyzing trace levels of these herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Food Science

In the field of food science, Veĺišek et al. (1989) identified 1,3-bis(carboxymethyl)imidazole in a model reaction mixture derived from glycine, glyoxal, and formaldehyde. This study highlights the formation of new groups of N-containing heterocyclic compounds in model systems containing amino acids and α-dicarbonyl compounds, which can also occur in natural systems (Veĺišek et al., 1989).

Organic Chemistry and Synthesis

In organic chemistry, derivatives of this compound have been used in various synthetic reactions. Smolyar et al. (2007) synthesized 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Smolyar et al., 2007).

Luminescence Sensing

In the field of luminescence sensing, Shi et al. (2015) created novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit characteristic sharp emission bands sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).

Antioxidant and Antimicrobial Activities

Exploring the biological activities, Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated their antioxidant and antimicrobial activities. This study showcases the potential therapeutic applications of these compounds (Bassyouni et al., 2012).

Material Science

In material science, Liu et al. (2018) utilized 1H-imidazol-4-yl-containing ligands to create new metal–organic frameworks (MOFs) with diverse structures and sensing properties, indicating potential applications in various sensing technologies (Liu et al., 2018).

Recent Advances in Scientific Research Applications of this compound

Crystallography and Spectroscopy

In 2021, Heras Martinez et al. synthesized a triazene derivative of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole and analyzed its crystal structure and spectroscopic properties. This compound demonstrates potential applications in material science and pharmaceuticals (Heras Martinez et al., 2021).

Luminescence and Magnetism in Metal-Organic Frameworks

Wang et al. (2021) developed a metal-organic framework (MOF) using a terthiophene-based imidazole luminophore, showcasing dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research opens doors to advanced materials in electronics and sensing technologies (Wang et al., 2021).

Polymer Science

Chen et al. (2021) synthesized novel fluorinated polyamides containing tetraphenyl imidazole moieties, revealing their potential in high-performance materials due to their thermal stability, flame retardancy, and optical properties (Chen et al., 2021).

Reactivity Studies

Jhulki et al. (2021) investigated the reactivity of 1,3-dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole, an air-stable n-dopant for organic semiconductors. This study contributes significantly to the field of organic electronics, highlighting the importance of choosing suitable dopants (Jhulki et al., 2021).

Dye Degradation

Lu et al. (2021) explored the dye degradation properties of coordination polymers based on dicarboxylate and N-donor ligands. This research has implications for environmental remediation, particularly in treating organic dye pollutants (Lu et al., 2021).

Corrosion Inhibition

Duran et al. (2021) synthesized arylamino substituted mercaptoimidazole derivatives and evaluated their efficiency as corrosion inhibitors for carbon steel in acidic media. This work is crucial for industries dealing with corrosion issues (Duran et al., 2021).

Safety and Hazards

The safety information of this compound needs to be strictly adhered to. Avoid inhalation, skin contact, or ingestion . It should be properly sealed and stored, avoiding contact with oxygen, acid, or alkali to prevent dangerous reactions .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a necessity for the development of a new drug that overcomes the problems in drug therapy . Therefore, the future direction could be the development of novel drugs using imidazole as a core structure .

Properties

IUPAC Name

1,3-dimethyl-2-oxoimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJXACDCOMURLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036100
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17245-63-5
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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